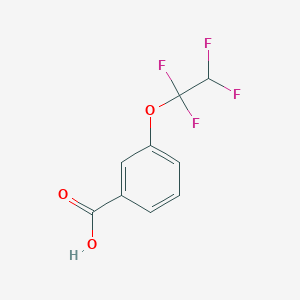

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2-tetrafluoroethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXSUHQSIHGQDQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50342109 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70126-48-6 | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50342109 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid chemical properties

An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Prepared by: Gemini, Senior Application Scientist

Introduction: A Molecule of Strategic Importance

This compound is a fluorinated aromatic carboxylic acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and material science. Its structure is characterized by a benzoic acid core, a common scaffold in numerous biologically active compounds, which is functionalized at the meta-position with a 1,1,2,2-tetrafluoroethoxy group (-OCF₂CHF₂). This fluorine-containing moiety is not merely a substitution; it is a strategic modification that imparts unique and highly desirable properties to the parent molecule.

The presence of the tetrafluoroethoxy group significantly enhances the compound's lipophilicity, a critical parameter in drug design that influences absorption, distribution, metabolism, and excretion (ADME) profiles.[1] Furthermore, the high electronegativity and stability of C-F bonds often lead to increased metabolic stability and can modulate the acidity (pKa) of the carboxylic acid group, thereby influencing receptor binding interactions. These characteristics make this compound a valuable building block for synthesizing novel pharmaceutical candidates and advanced materials.[1][2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and safety considerations for researchers and drug development professionals.

PART 1: Core Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's fundamental properties is the bedrock of its application in research. This section details the key physicochemical data and expected spectroscopic signatures for this compound.

Physicochemical Properties Summary

The essential identification and physical properties are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| Chemical Name | This compound | Finetech Industry Ltd. |

| CAS Number | 70126-48-6 | |

| Molecular Formula | C₉H₆F₄O₃ | [3] |

| Molecular Weight | 238.14 g/mol | [3] |

| Appearance | Solid | Finetech Industry Ltd. |

| Melting Point | 122-126 °C (lit.) | [3] |

| logP (n-octanol/water) | 1.88 (Predicted) | |

| InChI Key | KXSUHQSIHGQDQV-UHFFFAOYSA-N | [3] |

Spectroscopic Signature Analysis

While experimental spectra for this specific compound are not widely published, its structure allows for a robust prediction of its spectroscopic characteristics based on well-established principles of NMR, IR, and Mass Spectrometry.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The carboxylic acid proton (-COOH) will appear as a broad singlet far downfield, typically >10 ppm. The aromatic protons will present as a complex multiplet system between 7.0 and 8.5 ppm. The most characteristic signal is from the proton in the tetrafluoroethoxy group (-OCHF₂), which is anticipated to be a triplet of triplets due to coupling with the two adjacent fluorine atoms on the same carbon and the two fluorine atoms on the adjacent carbon.

-

¹³C NMR Spectroscopy: The carbon spectrum will be characterized by the carbonyl carbon signal of the carboxylic acid around 165-170 ppm. Aromatic carbons will appear in the 110-160 ppm range, with the carbon attached to the ether oxygen shifted downfield. The two carbons of the tetrafluoroethoxy group will show signals split by the attached fluorine atoms (C-F coupling), a hallmark of fluorinated compounds.

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. A very broad absorption band is expected from approximately 2500 to 3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid dimer. A sharp, strong C=O stretching vibration will be present around 1700 cm⁻¹. The spectrum will also be dominated by very strong C-F stretching absorptions in the 1100-1300 cm⁻¹ region, confirming the presence of the fluoroalkyl group.[4]

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak (M⁺) corresponding to the molecular weight of 238.14. Common fragmentation patterns would include the loss of the carboxylic acid group (-COOH, 45 Da) and fragmentation of the tetrafluoroethoxy side chain.

PART 2: Synthesis, Reactivity, and Applications

The utility of this compound stems from its synthetic accessibility and the versatile reactivity of its functional groups.

Proposed Synthetic Workflow

While specific preparations are proprietary, a general and chemically sound approach for synthesizing (fluoroalkoxy)benzoic acids involves the Williamson ether synthesis or a nucleophilic aromatic substitution reaction. A plausible route starts from a readily available precursor like 3-hydroxybenzoic acid or a 3-halobenzoic acid.

Protocol: Synthesis via Williamson Ether Synthesis

-

Deprotonation: Dissolve 3-hydroxybenzoic acid methyl ester in a polar aprotic solvent (e.g., DMF, Acetonitrile). Add a suitable base (e.g., K₂CO₃, NaH) and stir at room temperature to form the corresponding phenoxide. The use of the methyl ester protects the carboxylic acid functionality during this step.

-

Nucleophilic Attack: Introduce 1,1,2,2-tetrafluoroethyl tosylate or a similar derivative with a good leaving group to the reaction mixture. Heat the mixture (e.g., 80-100 °C) to facilitate the nucleophilic attack of the phenoxide on the electrophilic fluoroalkyl chain.

-

Workup and Isolation: After the reaction is complete (monitored by TLC or LC-MS), cool the mixture, quench with water, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Hydrolysis: Hydrolyze the resulting methyl ester to the desired carboxylic acid using standard conditions (e.g., LiOH or NaOH in a THF/water mixture).

-

Purification: Acidify the mixture to precipitate the final product, which can then be filtered, washed, and purified by recrystallization.

Caption: Proposed synthetic workflow for this compound.

Core Reactivity

The compound's reactivity is dominated by its two primary functional groups: the carboxylic acid and the substituted aromatic ring.

-

Carboxylic Acid Group: This group undergoes typical reactions such as:

-

Esterification: Reacts with alcohols in the presence of an acid catalyst to form esters.[1]

-

Amide Formation: Can be converted to an acid chloride (e.g., using SOCl₂) and subsequently reacted with amines to form amides.

-

Reduction: Can be reduced to the corresponding benzyl alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).[1]

-

-

Aromatic Ring: The ring is deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of both the carboxylic acid and the tetrafluoroethoxy group. The carboxylic acid is a meta-director, while the ether group is an ortho-, para-director. The regiochemical outcome of any substitution reaction would depend on the specific reaction conditions and the interplay of these electronic effects.

Caption: Key reactivity pathways of the central molecule.

Applications in Research and Development

The unique combination of a benzoic acid scaffold and a fluoroalkoxy chain positions this molecule as a valuable intermediate in several high-value research areas.

-

Drug Discovery: Benzoic acid and its derivatives are a cornerstone of medicinal chemistry, serving as the basic scaffold for numerous approved drugs.[2][5] The introduction of the tetrafluoroethoxy group can be used to fine-tune the properties of a lead compound to improve its efficacy, selectivity, and pharmacokinetic profile. Fluorination is a proven strategy to block metabolic pathways, increase binding affinity, and enhance cell membrane permeability. This makes the title compound an attractive starting material for developing novel therapeutics in areas such as oncology and infectious diseases.[2][6]

-

Material Science: The presence of the perfluorinated chain suggests potential applications in the development of advanced materials.[1] Fluorinated compounds are known for their hydrophobic and oleophobic properties, making them suitable for creating water- and oil-repellent surfaces, high-performance lubricants, and specialized membranes.[1]

-

Proteomics Research: The compound is marketed as a biochemical for proteomics research, indicating a potential, though not publicly detailed, role in this field.[1][7] It may be used as a chemical probe, a standard for analytical methods, or a building block for creating more complex molecules for protein interaction studies.

Caption: Relationship between structure, properties, and applications.

PART 3: Safety and Handling

As with any laboratory chemical, proper handling of this compound is essential to ensure personnel safety. The information provided here is a summary derived from available Safety Data Sheets (SDS).

GHS Hazard Identification

-

Skin Irritation (Category 2): Causes skin irritation.

-

Serious Eye Damage (Category 1): Causes serious eye damage.

-

Specific Target Organ Toxicity - Repeated Exposure (Category 1): Causes damage to organs (specifically the lungs) through prolonged or repeated exposure if inhaled.

-

Aquatic Hazard (Acute, Category 3): Harmful to aquatic life.

Recommended Handling and Storage

-

Engineering Controls: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side-shields or goggles, and a lab coat. For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) is recommended.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place. It is classified as a combustible solid.

Emergency First Aid:

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention from an ophthalmologist.

-

In case of skin contact: Take off contaminated clothing and rinse the skin with water/shower.

-

If inhaled: Move the person to fresh air. If breathing is difficult, call a physician.

-

If swallowed: Rinse mouth with water and consult a physician.

Always consult the most current Safety Data Sheet from your supplier before handling this chemical.

References

-

Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review | PubMed. [Link]

-

Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis | PMC - NIH. [Link]

-

Benzoic Acid and It's Synthetic Derivatives as Important Medicinal Product Attenuates Cancer: an Up-to-date Review | ResearchGate. [Link]

-

IR spectra of benzoic acid in the regions of O-H (a) and C=O (b) stretching vibrations | ResearchGate. [Link]

Sources

- 1. Buy this compound | 70126-48-6 [smolecule.com]

- 2. Potential Role of Benzoic Acid and its Synthetic Derivatives to Alleviate Cancer: An Up-to-Date Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scbt.com [scbt.com]

An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid (CAS Number: 70126-48-6), a fluorinated aromatic carboxylic acid with significant potential in medicinal chemistry and materials science. This document delves into its physicochemical properties, outlines a robust synthetic pathway, presents predicted spectroscopic data for characterization, and explores its promising applications, particularly in the realm of drug discovery.

Introduction: The Strategic Advantage of Fluorination

The introduction of fluorine into organic molecules is a well-established strategy in modern drug design to enhance a compound's pharmacological profile. The unique properties of the fluorine atom, including its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] Fluorinated benzoic acids, in particular, serve as versatile building blocks in the synthesis of novel therapeutic agents.[1] this compound, with its distinct tetrafluoroethoxy moiety, offers a unique combination of electronic and steric properties that make it a compound of considerable interest for researchers and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 70126-48-6 | |

| Molecular Formula | C₉H₆F₄O₃ | |

| Molecular Weight | 238.14 g/mol | |

| Melting Point | 122-126 °C | |

| Appearance | Solid | Finetech Industry Limited |

| InChI | 1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) | |

| SMILES | OC(=O)c1cccc(OC(F)(F)C(F)F)c1 |

Synthesis Pathway and Experimental Protocol

Proposed Synthetic Route

The proposed synthesis involves a three-step process starting from the commercially available 3-hydroxybenzoic acid.

Caption: Proposed three-step synthesis of this compound.

Step-by-Step Experimental Protocol

This protocol is a well-established and validated method for the synthesis of analogous compounds and is expected to be highly effective for the target molecule.

Step 1: Esterification of 3-Hydroxybenzoic Acid

-

Objective: To protect the carboxylic acid group as a methyl ester to prevent its interference in the subsequent etherification step.

-

Procedure:

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (10-15 mL per gram of acid), slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) at room temperature.

-

Heat the reaction mixture to reflux (approximately 65 °C) and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

-

Cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 3-hydroxybenzoate.

-

Step 2: Williamson Ether Synthesis with Tetrafluoroethylene

-

Objective: To form the tetrafluoroethoxy ether linkage at the phenolic hydroxyl group.

-

Procedure:

-

In a suitable pressure-rated reaction vessel, dissolve methyl 3-hydroxybenzoate (1.0 eq) in an aprotic polar solvent such as anhydrous N,N-dimethylformamide (DMF).

-

Add a suitable base, such as potassium carbonate (1.5-2.0 eq), to the solution.

-

Carefully introduce tetrafluoroethylene (TFE) gas into the reaction vessel. The reaction should be conducted under a controlled pressure of TFE.

-

Heat the reaction mixture (e.g., to 70-80 °C) and stir vigorously. The reaction progress should be monitored by TLC or GC-MS.

-

Upon completion, cool the reaction mixture to room temperature, and carefully vent any excess TFE.

-

Pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure. The crude product, methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate, can be purified by column chromatography.

-

Step 3: Hydrolysis of the Methyl Ester

-

Objective: To deprotect the carboxylic acid and obtain the final product.

-

Procedure:

-

Dissolve the methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate (1.0 eq) in a mixture of methanol and water.

-

Add an excess of a strong base, such as sodium hydroxide (2.0-3.0 eq), and heat the mixture to reflux.

-

Monitor the reaction by TLC until the starting material is no longer present.

-

Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

-

Acidify the remaining aqueous solution to a pH of approximately 2 with a suitable acid (e.g., 1M HCl).

-

The precipitated solid, this compound, can be collected by filtration, washed with cold water, and dried under vacuum.

-

Spectroscopic Characterization (Predicted)

To aid in the identification and characterization of this compound, predicted ¹H and ¹³C NMR spectra are provided below. These predictions are based on established algorithms and provide a valuable reference for researchers.

Predicted ¹H NMR Spectrum

Caption: Predicted ¹H NMR signals for this compound.

-

~12.5 ppm (s, br, 1H): The acidic proton of the carboxylic acid group, typically a broad singlet.

-

~8.0 ppm (d, 1H): Aromatic proton at position 2 (ortho to the carboxyl group).

-

~7.8 ppm (t, 1H): Aromatic proton at position 6 (ortho to the carboxyl group).

-

~7.6 ppm (m, 1H): Aromatic proton at position 4 (para to the carboxyl group).

-

~7.4 ppm (t, 1H): Aromatic proton at position 5 (meta to the carboxyl group).

-

~6.5 ppm (tt, 1H): The proton of the tetrafluoroethoxy group (-OCHF₂-), which will appear as a triplet of triplets due to coupling with the adjacent fluorine atoms.

Predicted ¹³C NMR Spectrum

Caption: Predicted ¹³C NMR signals for this compound.

-

~168 ppm: Carbonyl carbon of the carboxylic acid.

-

~158 ppm: Aromatic carbon at position 3, bonded to the ether oxygen.

-

~132 ppm: Aromatic carbon at position 1.

-

~130 ppm: Aromatic carbon at position 5.

-

~128 ppm: Aromatic carbon at position 6.

-

~125 ppm: Aromatic carbon at position 4.

-

~122 ppm: Aromatic carbon at position 2.

-

~118 ppm (t): Carbon of the tetrafluoroethoxy group (-OCF₂-), split into a triplet by the two attached fluorine atoms.

-

~115 ppm (t): Carbon of the tetrafluoroethoxy group (-CHF₂), split into a triplet by the two attached fluorine atoms.

Predicted IR and Mass Spectra

-

FTIR (KBr, cm⁻¹): A broad absorption band is expected in the region of 3300-2500 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid dimer. A strong carbonyl (C=O) stretching absorption should appear around 1700 cm⁻¹. The C-F stretching vibrations will likely produce strong absorptions in the 1300-1100 cm⁻¹ region. Aromatic C-H stretching will be observed around 3100-3000 cm⁻¹, and C=C stretching in the 1600-1450 cm⁻¹ range.

-

Mass Spectrometry (EI): The molecular ion peak [M]⁺ would be expected at m/z 238. Key fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, m/z 45) and the tetrafluoroethoxy group (-OCF₂CHF₂, m/z 101).

Applications in Research and Drug Development

The unique structural features of this compound make it a highly attractive building block for the synthesis of novel compounds with potential applications in pharmaceuticals and materials science.[1]

Medicinal Chemistry and Drug Discovery

The incorporation of the tetrafluoroethoxy group can significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its bioavailability.[1] Furthermore, the electron-withdrawing nature of the fluorinated substituent can modulate the pKa of the carboxylic acid, potentially influencing its binding interactions with target proteins.

This compound can serve as a key intermediate in the synthesis of a wide range of more complex molecules, including:

-

Enzyme Inhibitors: The benzoic acid moiety can act as a scaffold to which other functional groups can be attached to target the active sites of enzymes.

-

Receptor Agonists and Antagonists: By modifying the structure, it is possible to design molecules that can selectively bind to and modulate the activity of specific receptors.

-

Bioisosteric Replacement: The tetrafluoroethoxy group can be used as a bioisostere for other functional groups to fine-tune the pharmacokinetic and pharmacodynamic properties of a drug candidate.

Materials Science

The presence of the perfluorinated ethoxy chain suggests potential applications in materials science. Fluorinated materials often exhibit unique properties such as hydrophobicity, oleophobicity, and high thermal and chemical stability.[1] Consequently, this compound could be a valuable monomer or additive in the development of:

-

Specialty Polymers: Incorporation into polymer backbones could lead to materials with enhanced surface properties.

-

Functional Coatings: Its derivatives could be used to create water- and oil-repellent coatings.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound. It is recommended to handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a fluorinated building block with significant potential for advancing research in medicinal chemistry and materials science. Its unique combination of a benzoic acid scaffold and a tetrafluoroethoxy substituent provides a versatile platform for the synthesis of novel compounds with tailored properties. This guide has provided a comprehensive overview of its physicochemical characteristics, a plausible synthetic route, predicted spectroscopic data for its identification, and a discussion of its potential applications. It is our hope that this technical guide will serve as a valuable resource for scientists and researchers working at the forefront of chemical innovation.

References

Sources

3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid structure elucidation

An In-depth Technical Guide to the Structural Elucidation of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Introduction

This compound is a fluorinated aromatic carboxylic acid with the molecular formula C₉H₆F₄O₃.[1] The presence of the tetrafluoroethoxy group imparts unique physicochemical properties, making it a molecule of interest in medicinal chemistry, materials science, and proteomics research.[2] Unambiguous structural elucidation is a cornerstone of chemical research and development. It ensures compound identity, purity, and quality, which are critical for intellectual property, regulatory submissions, and understanding structure-activity relationships (SAR).

This guide provides a comprehensive, multi-technique spectroscopic workflow for the definitive structural confirmation of this compound. As a self-validating system, this approach integrates data from mass spectrometry (MS), infrared (IR) spectroscopy, and a suite of nuclear magnetic resonance (NMR) experiments. We will delve into the causality behind each experimental choice, moving from initial molecular formula confirmation to the precise atomic connectivity map.

Part 1: Mass Spectrometry (MS) – Molecular Weight and Elemental Composition

Expertise & Experience: The first step in characterizing any novel or synthesized compound is to confirm its molecular weight and, by extension, its elemental formula. For highly fluorinated molecules, standard Electron Ionization (EI) mass spectrometry can be problematic, often leading to extensive fragmentation and a weak or absent molecular ion peak.[3][4][5] Therefore, a soft ionization technique is paramount. Electrospray Ionization (ESI) is an excellent choice, particularly in negative ion mode, which readily deprotonates the acidic carboxylic acid moiety to form a stable [M-H]⁻ ion. High-Resolution Mass Spectrometry (HRMS) provides the mass accuracy required to distinguish between isobaric formulas, offering a high degree of confidence in the elemental composition.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Prepare a dilute solution of this compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer equipped with an ESI source.

-

Ionization Mode: Set the ESI source to negative ion mode.

-

Infusion: Infuse the sample solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. Ensure the instrument is calibrated to achieve mass accuracy below 5 ppm.

Data Presentation & Interpretation

The primary objective is to observe the deprotonated molecule, [M-H]⁻. The high-resolution measurement allows for the confirmation of the elemental formula.

| Parameter | Theoretical Value | Observed Value |

| Molecular Formula | C₉H₆F₄O₃ | N/A |

| Monoisotopic Mass | 238.0253 Da | N/A |

| [M-H]⁻ Ion Formula | C₉H₅F₄O₃⁻ | N/A |

| Exact Mass of [M-H]⁻ | 237.0180 Da | e.g., 237.0178 Da |

Table 1: HRMS Data for this compound.

A measured mass within 5 ppm of the theoretical exact mass for C₉H₅F₄O₃⁻ provides strong evidence for the compound's elemental composition.[6] The isotopic pattern, though simple for this formula, should also match the theoretical distribution.

Part 2: Infrared (IR) Spectroscopy – Functional Group Identification

Expertise & Experience: IR spectroscopy is a rapid and effective technique for identifying key functional groups. For this compound, IR analysis serves to confirm the presence of the essential carboxylic acid and the aromatic ring structure. Carboxylic acids have highly characteristic absorptions: a very broad O-H stretching band due to hydrogen bonding and an intense C=O (carbonyl) stretching band.[7][8] The conjugation of the carbonyl group with the benzene ring is known to lower its stretching frequency compared to a saturated carboxylic acid.[8][9]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Record the spectrum, typically from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the clean ATR crystal prior to sample analysis.

Data Presentation & Interpretation

The IR spectrum provides a "fingerprint" of the molecule's functional groups.

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Very broad, strong |

| ~3100 - 3000 | C-H stretch | Aromatic | Medium, sharp |

| ~1710 - 1690 | C=O stretch | Conjugated Carboxylic Acid | Very strong, sharp |

| ~1600, ~1475 | C=C stretch | Aromatic Ring | Medium to strong |

| ~1320 - 1210 | C-O stretch | Carboxylic Acid / Ether | Strong |

| ~1200 - 1100 | C-F stretch | Fluoroalkane | Very strong, multiple bands |

Table 2: Key IR Absorptions for this compound.[7][9]

The simultaneous observation of the broad O-H stretch and the strong C=O band is definitive proof of the carboxylic acid functionality. The presence of aromatic C-H and C=C stretches confirms the benzene ring, while intense absorptions in the lower wavenumber region are characteristic of C-F bonds.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy – The Definitive Blueprint

Expertise & Experience: While MS and IR confirm the formula and functional groups, NMR spectroscopy provides the complete atomic connectivity, unambiguously defining the isomeric structure. For a fluorinated molecule like this, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. 1D spectra provide the initial overview, but 2D correlation experiments like HSQC and HMBC are the final arbiters, connecting all the pieces of the puzzle into a single, validated structure.

A. ¹H NMR Spectroscopy – Proton Environments

Protocol: Dissolve ~5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, which is excellent for carboxylic acids) containing tetramethylsilane (TMS) as an internal standard.[10] Acquire the spectrum on a 400 MHz or higher spectrometer.

Interpretation: The ¹H NMR spectrum is expected to show three distinct regions.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling Constant (J) |

| -COOH | > 12 | broad singlet | 1H | N/A |

| -OCHF₂ | ~6.8 - 7.2 | triplet of triplets | 1H | ²JHF ≈ 53 Hz, ³JHF ≈ 3 Hz |

| Aromatic (H2, H4, H5, H6) | ~7.4 - 8.0 | complex multiplets | 4H | JHH ≈ 2-8 Hz |

Table 3: Predicted ¹H NMR Data (in DMSO-d₆).

The downfield signal (>12 ppm) is characteristic of a carboxylic acid proton.[8] The most diagnostic signal is the proton of the -CHF₂ group. It is split into a large triplet by the two geminal fluorine atoms (²JHF) and further into smaller triplets by the two vicinal fluorine atoms on the adjacent carbon (³JHF). The four aromatic protons will exhibit a complex splitting pattern consistent with a 1,3-disubstituted benzene ring.

B. ¹⁹F NMR Spectroscopy – Fluorine Environments

Protocol: Using the same sample, acquire a proton-decoupled ¹⁹F NMR spectrum. An external reference standard like CFCl₃ (δ = 0 ppm) is typically used.[11]

Interpretation: The ¹⁹F NMR spectrum is crucial for characterizing the tetrafluoroethoxy side chain. Two signals are expected, corresponding to the two chemically non-equivalent CF₂ groups.

| Fluorine Assignment | Predicted δ (ppm vs CFCl₃) | Multiplicity | Coupling Constant (J) |

| -OCF₂ - | ~ -85 to -95 | triplet | ³JFF ≈ 3-5 Hz |

| -CHF₂ | ~ -135 to -145 | doublet | ²JHF ≈ 53 Hz |

Table 4: Predicted ¹⁹F NMR Data.

The chemical shifts are highly sensitive to the electronic environment.[12][13] The -OCF₂- signal appears as a triplet due to coupling with the two fluorine atoms of the -CHF₂ group. The -CHF₂ signal appears as a large doublet due to coupling with the geminal proton (this coupling, ²JHF, should match the value from the ¹H spectrum) and will show fine structure if not proton-decoupled. This provides a direct, self-validating link between the ¹H and ¹⁹F spectra.

C. ¹³C NMR Spectroscopy – The Carbon Skeleton

Protocol: Acquire a proton-decoupled ¹³C NMR spectrum from the same sample.

Interpretation: A total of nine distinct carbon signals are expected. The key features are the chemical shifts of the carbonyl and aliphatic carbons, and the characteristic splitting of carbon signals due to C-F coupling.

| Carbon Assignment | Predicted δ (ppm) | Multiplicity (due to C-F) |

| -C OOH | ~167 | singlet |

| C 3-O | ~158 | triplet (small JCF) |

| C 1 | ~132 | singlet |

| Aromatic (C4, C5, C6) | ~120 - 130 | singlets |

| Aromatic (C2) | ~115 | singlet |

| -OC F₂- | ~118 | triplet (¹JCF ≈ 250 Hz) |

| -C HF₂ | ~110 | triplet (¹JCF ≈ 240 Hz) |

Table 5: Predicted ¹³C NMR Data (in DMSO-d₆).[8][14]

The carbons directly bonded to fluorine exhibit large one-bond coupling constants (¹JCF), splitting them into triplets (for CF₂ groups). The aromatic carbon attached to the ether oxygen (C3) will also show smaller, long-range C-F coupling.[15]

D. 2D NMR Spectroscopy – Final Confirmation

Expertise & Experience: While the 1D spectra provide compelling evidence, 2D correlation experiments are essential to definitively link all the fragments. They provide an unambiguous map of the molecular structure.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to. It will confirm the assignment of the aromatic C-H pairs and, crucially, will show a correlation between the proton signal at ~7.0 ppm and the carbon signal at ~110 ppm, definitively assigning them to the -CHF₂ group.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds apart, establishing the connectivity between the identified fragments.

Key Expected HMBC Correlations:

-

Aromatic H4/H2 to C3: Confirms their position relative to the ether linkage.

-

Aromatic H2 to C-O CF₂: This is the critical correlation that proves the tetrafluoroethoxy group is attached to the C3 position of the benzoic acid ring.

-

Aromatic H2/H4 to C OOH: Confirms the position of the carboxylic acid group.

-

-C HF₂ proton to -O CF₂ carbon: Confirms the connectivity within the side chain.

Conclusion

The structural elucidation of this compound is achieved through a logical and synergistic application of modern spectroscopic techniques. HRMS confirms the elemental formula, IR spectroscopy identifies the core functional groups, and a comprehensive suite of 1D and 2D NMR experiments provides an irrefutable map of the atomic connectivity. Each step serves to validate the others, culminating in a complete and confident structural assignment. This rigorous, multi-faceted approach is the gold standard in chemical research, ensuring the integrity and reliability of scientific data for applications ranging from drug discovery to materials science.

References

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards, 49(5), 343. [Link]

-

Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1952). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

Mabatho, N., Nomngongo, P. N., & Ncube, S. (2021). Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Journal of Analytical Methods in Chemistry, 2021, 6682851. [Link]

-

Kobayashi, Y., Nakano, F., & Chinen, E. (1967). Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines. Chemical & Pharmaceutical Bulletin, 15(12), 1901–1905. [Link]

-

Chekhova, G. N., et al. (2018). Infrared spectra and structure of molecular complexes of aromatic acids. Journal of Applied Spectroscopy, 85, 634–641. [Link]

-

ResearchGate. (n.d.). ¹⁹F NMR spectra of 4‐fluorobenzoic acid. Retrieved from [Link]

-

Organic Letters. (2014). Supporting Information for an article. [Link]

-

PubChemLite. (n.d.). This compound. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 3-(1,1,2,2-tetrafluoroethoxy)-. Retrieved from [Link]

-

JoVE. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

JEOL Ltd. (n.d.). Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. Retrieved from [Link]

-

Chen, H., et al. (2020). Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. ACS Earth and Space Chemistry, 4(1), 115-124. [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Royal Society of Chemistry. (2011). Supplementary Information Fluorinated Paramagnetic Chelates. Retrieved from [Link]

-

SpectraBase. (n.d.). m-Fluorobenzoic acid - Optional[19F NMR]. Retrieved from [Link]

-

Magnetic Resonance in Chemistry. (1990). Carbon-13 chemical shift assignments of derivatives of benzoic acid. [Link]

-

UC Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. Retrieved from [Link]

-

Postnikov, P. S., et al. (2018). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. Arkivoc, 2018(5), 183-195. [Link]

-

AZoM. (2017). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]

-

Thieme. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum of Benzoic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-(Trifluoromethyl)benzoic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzoic acid, 2,2,2-trifluoroethyl ester. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). The C-13 NMR spectrum of benzoic acid. Retrieved from [Link]

Sources

- 1. This compound | CAS: 70126-48-6 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 2. Buy this compound | 70126-48-6 [smolecule.com]

- 3. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 5. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS | Applications Notes | JEOL Ltd. [jeol.com]

- 6. PubChemLite - this compound (C9H6F4O3) [pubchemlite.lcsb.uni.lu]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: IR and UV–Vis Spectroscopy of Carboxylic Acids [jove.com]

- 10. rsc.org [rsc.org]

- 11. colorado.edu [colorado.edu]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. azom.com [azom.com]

- 14. 13C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 15. Thieme E-Books & E-Journals [thieme-connect.de]

An In-depth Technical Guide to the Synthesis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Introduction: The Significance of Fluorinated Moieties in Modern Chemistry

The introduction of fluorinated functional groups into organic molecules has become a cornerstone of modern medicinal chemistry, materials science, and agrochemistry. The unique physicochemical properties imparted by fluorine, such as high electronegativity, metabolic stability, and lipophilicity, can dramatically enhance the biological activity and material characteristics of parent compounds. Among the various fluorinated substituents, the 1,1,2,2-tetrafluoroethoxy group offers a compelling combination of electronic effects and conformational constraints.

This guide provides a comprehensive overview of the synthetic pathways to 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a valuable fluorinated building block. This compound serves as a crucial intermediate in the development of novel pharmaceuticals and advanced materials. We will delve into the strategic considerations for its synthesis, provide a detailed experimental protocol for a plausible and efficient route, and discuss the underlying chemical principles that govern these transformations.

Strategic Approach to the Synthesis

The synthesis of this compound is most effectively approached through a multi-step sequence that strategically addresses the reactivity of the functional groups on the starting material, 3-hydroxybenzoic acid. A direct tetrafluoroethoxylation of 3-hydroxybenzoic acid is challenging due to the acidic nature of the carboxylic acid proton, which can interfere with the basic conditions typically required for etherification.

Therefore, a more robust and widely applicable strategy involves a two-step process:

-

Protection of the Carboxylic Acid: The carboxylic acid group of 3-hydroxybenzoic acid is first protected as an ester, typically a methyl or ethyl ester. This is a common tactic in organic synthesis to temporarily mask the reactivity of a functional group, preventing it from participating in subsequent reactions. The Fischer esterification is a classic and efficient method for this transformation.

-

Williamson Ether Synthesis: The phenolic hydroxyl group of the resulting ester is then subjected to a Williamson ether synthesis to introduce the 1,1,2,2-tetrafluoroethoxy moiety. This reaction involves the deprotonation of the phenol to form a more nucleophilic phenoxide, which then displaces a leaving group on a tetrafluoroethylating agent.

-

Deprotection of the Carboxylic Acid: The final step is the hydrolysis of the ester group to regenerate the carboxylic acid, yielding the target molecule.

This strategic approach ensures high yields and minimizes side reactions, making it a reliable method for the preparation of this compound.

Visualizing the Synthetic Pathway

The overall synthetic workflow can be visualized as a two-step process, starting from the readily available 3-hydroxybenzoic acid.

HO-C₆H₄-COOH + CH₃OH --[H₂SO₄]--> HO-C₆H₄-COOCH₃ + H₂O

HO-C₆H₄-COOCH₃ + Base + HCF₂CF₂-LG --> HCF₂CF₂O-C₆H₄-COOCH₃ --[NaOH, H₂O]--> HCF₂CF₂O-C₆H₄-COOH (where LG is a leaving group)

An In-depth Technical Guide to 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid: A Versatile Fluorinated Building Block

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a fluorinated aromatic carboxylic acid with significant potential as a building block in medicinal chemistry and materials science. The strategic incorporation of the 1,1,2,2-tetrafluoroethoxy moiety can substantially modulate the physicochemical and pharmacokinetic properties of parent molecules, including lipophilicity, metabolic stability, and pKa. This guide details the compound's nomenclature, physicochemical properties, synthesis methodologies, spectral characterization, and known applications, with a particular focus on its utility in drug discovery and development.

Compound Identification and Core Properties

IUPAC Name: this compound

This compound is structurally characterized by a benzoic acid core with a 1,1,2,2-tetrafluoroethoxy group substituted at the meta-position of the benzene ring.

Chemical Identifiers

| Identifier | Value |

| CAS Number | 70126-48-6 |

| Molecular Formula | C₉H₆F₄O₃ |

| Molecular Weight | 238.14 g/mol |

| InChI | InChI=1S/C9H6F4O3/c10-8(11)9(12,13)16-6-3-1-2-5(4-6)7(14)15/h1-4,8H,(H,14,15) |

| InChIKey | KXSUHQSIHGQDQV-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=CC(=C1)OC(C(F)F)(F)F)C(=O)O |

Physicochemical Properties

The introduction of the tetrafluoroethoxy group imparts unique properties to the benzoic acid scaffold.

| Property | Value | Source |

| Melting Point | 122-126 °C (lit.) | [1] |

| Appearance | Solid | [1] |

| pKa | (Predicted) | - |

| LogP | (Predicted) | - |

| Solubility | Insoluble in water | [2] |

The fluorine atoms' high electronegativity and the stability of the C-F bond contribute to increased metabolic stability and can influence the acidity of the carboxylic group and the overall lipophilicity of the molecule.

Synthesis Methodologies

The synthesis of this compound is not extensively detailed in readily available literature. However, based on fundamental organic chemistry principles and related transformations, two primary synthetic routes are proposed: Williamson Ether Synthesis and Nucleophilic Aromatic Substitution.

Proposed Synthesis Route 1: Williamson Ether Synthesis

This classical method for ether formation involves the reaction of an alkoxide with a primary alkyl halide.[3][4][5][6] In the context of synthesizing the target compound, this would involve the deprotonation of a 3-hydroxybenzoic acid derivative followed by reaction with a tetrafluoroethylating agent.

Conceptual Workflow: Williamson Ether Synthesis

Caption: Conceptual workflow for the Williamson ether synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Esterification of 3-Hydroxybenzoic Acid: To a solution of 3-hydroxybenzoic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture for several hours. After cooling, neutralize the solution and extract the methyl 3-hydroxybenzoate with an organic solvent. Purify by column chromatography.

-

Ether Synthesis: To a solution of methyl 3-hydroxybenzoate in an aprotic polar solvent like DMF, add sodium hydride portion-wise at 0 °C.[7] Allow the mixture to stir until hydrogen evolution ceases. Then, add a suitable 1,1,2,2-tetrafluoroethylating agent (e.g., 1-iodo-1,1,2,2-tetrafluoroethane). The reaction may require heating to proceed to completion.

-

Hydrolysis: The resulting methyl 3-(1,1,2,2-tetrafluoroethoxy)benzoate is then hydrolyzed using an aqueous base, such as sodium hydroxide, followed by acidification with a strong acid (e.g., HCl) to yield the final product.

Proposed Synthesis Route 2: Nucleophilic Aromatic Substitution (SNA)

Nucleophilic aromatic substitution (SNA) offers an alternative pathway, particularly if a suitably activated 3-halobenzoic acid derivative is available.[1][8][9] The presence of an electron-withdrawing group (like the carboxylic acid or an ester) can facilitate the displacement of a halide by an alkoxide.

Conceptual Workflow: Nucleophilic Aromatic Substitution

Caption: Conceptual workflow for the SNAr synthesis of the target compound.

Experimental Protocol (Hypothetical):

-

Preparation of Sodium 1,1,2,2-tetrafluoroethoxide: In a flame-dried flask under an inert atmosphere, add sodium hydride to a solution of 1,1,2,2-tetrafluoroethanol in anhydrous DMF at 0 °C. Stir until gas evolution stops.

-

Nucleophilic Aromatic Substitution: To the freshly prepared alkoxide solution, add methyl 3-fluorobenzoate (or another suitable 3-halobenzoate). Heat the reaction mixture to an elevated temperature (e.g., 80-120 °C) and monitor the reaction progress by TLC or GC-MS.

-

Workup and Hydrolysis: After completion, cool the reaction, quench with water, and extract the ester product. The crude ester is then subjected to basic hydrolysis followed by acidic workup as described in the Williamson ether synthesis protocol to afford the final carboxylic acid.

Spectroscopic and Analytical Data

Characterization of this compound is crucial for confirming its identity and purity. While a comprehensive set of publicly available spectra is limited, typical spectral features can be predicted.

Mass Spectrometry (MS)

A GC-MS spectrum is available for this compound. The mass spectrum would be expected to show a molecular ion peak ([M]⁺) at m/z 238.14. Common fragmentation patterns would involve the loss of the carboxylic acid group (-COOH) and cleavage of the ether bond.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the single proton on the tetrafluoroethoxy group. The aromatic protons would appear in the range of 7.0-8.5 ppm, with splitting patterns indicative of a 1,3-disubstituted benzene ring. The proton of the -CHF₂ group will appear as a triplet of triplets due to coupling with the adjacent CF₂ group and the geminal fluorine atoms, likely in the downfield region. The carboxylic acid proton will be a broad singlet, typically above 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show characteristic signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid will be in the range of 165-185 ppm. The aromatic carbons will appear between 110-160 ppm, with the carbon attached to the oxygen being more deshielded. The two carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A broad O-H stretch for the carboxylic acid will be centered around 3000 cm⁻¹.[10][11] A sharp C=O stretch for the carbonyl group will be present around 1700 cm⁻¹.[10] Strong C-F stretching bands will be observable in the fingerprint region, typically between 1100-1300 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present.

Reactivity and Chemical Properties

The reactivity of this compound is primarily dictated by its two main functional groups: the carboxylic acid and the tetrafluoroethoxy-substituted aromatic ring.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, reduction to an alcohol, and conversion to an acid chloride. These reactions allow for the facile incorporation of this fluorinated moiety into larger, more complex molecules.

-

Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions. The directing effects of the meta-substituted carboxylic acid (deactivating) and ether (activating, ortho-, para-directing) groups will influence the regioselectivity of such reactions.

-

Tetrafluoroethoxy Group: This group is generally stable under many reaction conditions due to the strength of the C-F bonds.[2] It enhances the thermal and chemical stability of the molecule. Its strong electron-withdrawing nature influences the electron density of the aromatic ring and the acidity of the carboxylic acid.

Applications in Drug Discovery and Development

The unique properties conferred by the 1,1,2,2-tetrafluoroethoxy group make this compound an attractive building block for the synthesis of novel therapeutic agents. Fluorination is a well-established strategy in medicinal chemistry to enhance drug efficacy and pharmacokinetic profiles.

-

Metabolic Stability: The C-F bonds are resistant to metabolic cleavage, which can increase the half-life of a drug molecule by blocking sites of oxidative metabolism.

-

Lipophilicity and Bioavailability: The tetrafluoroethoxy group can significantly increase the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.

-

Modulation of pKa: The electron-withdrawing nature of the fluorinated substituent can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-target interactions and solubility.

-

Conformational Control: The steric bulk of the tetrafluoroethoxy group can influence the conformation of a molecule, potentially locking it into a bioactive conformation.

While specific drug candidates derived from this compound are not prominently featured in the reviewed literature, its structural motif is found in various patented compounds, highlighting its utility as a versatile intermediate in the development of new chemical entities across different therapeutic areas.

Conclusion

This compound is a valuable fluorinated building block with significant potential for applications in drug discovery and materials science. Its synthesis, while not extensively documented, can be achieved through established synthetic methodologies. The unique combination of a reactive carboxylic acid handle and the property-modulating tetrafluoroethoxy group provides a powerful tool for chemists to design and synthesize novel molecules with enhanced properties. Further exploration of its reactivity and application in the synthesis of bioactive compounds is warranted.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. Tetrafluoroethylene - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 4. CN1328238C - Preparation of 2,4,5-trifluo-benzoic acid - Google Patents [patents.google.com]

- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]

- 8. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene [beilstein-journals.org]

- 10. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Benzoic acid [webbook.nist.gov]

An In-Depth Technical Guide to the ¹H NMR Spectrum of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure.[1] For researchers and professionals in drug development, the precise characterization of novel chemical entities is paramount. 3-(1,1,2,2-Tetrafluoroethoxy)benzoic acid is a compound of interest, featuring a complex interplay of electronic effects on a substituted aromatic system. This guide provides a comprehensive analysis and prediction of its proton (¹H) NMR spectrum, explains the causality behind spectral features, and outlines a robust protocol for experimental verification. The principles discussed herein serve as a foundational approach for the structural elucidation of similarly complex small molecules.[2]

Section 1: Molecular Structure and Proton Environments

The structure of this compound is defined by a benzene ring with two substituents at the 1 and 3 positions: a carboxylic acid group (-COOH) and a tetrafluoroethoxy group (-OCHF₂CF₂-). These substituents exert significant electronic influence on the molecule's six unique proton environments.

The carboxylic acid group is strongly electron-withdrawing through both induction and resonance, significantly deshielding nearby protons. The tetrafluoroethoxy group presents a more complex scenario. While the ether oxygen can donate electron density via resonance, the powerful inductive electron-withdrawing effect of the four fluorine atoms dominates, rendering the entire substituent a potent deactivating group. This combined deshielding effect is critical to predicting the chemical shifts of the aromatic protons.

Below is a diagram illustrating the molecule and its distinct proton environments, which form the basis of our spectral prediction.

Caption: Molecular structure with labeled proton environments.

Section 2: Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit six distinct signals, corresponding to the six chemically non-equivalent proton environments. The analysis of each signal's chemical shift, integration, and multiplicity provides a complete structural fingerprint.

Signal A: Carboxylic Acid Proton (-COOH)

-

Predicted Chemical Shift (δ): 10.0 - 13.0 ppm. The proton of a carboxylic acid is highly deshielded due to the electron-withdrawing nature of the adjacent carbonyl group and its direct attachment to an electronegative oxygen atom.[3][4] Its chemical shift is often concentration-dependent and can be found in a wide range, typically far downfield.[3][5][6]

-

Integration: 1H.

-

Multiplicity: Broad Singlet (s). This proton typically does not couple with other protons in the molecule. The signal often appears broad due to hydrogen bonding and chemical exchange with trace amounts of water or other protic species.[4][7]

Signal B: Tetrafluoroethoxy Proton (-OCHF₂)

-

Predicted Chemical Shift (δ): 5.9 - 6.5 ppm. This proton is attached to a carbon that is bonded to an oxygen atom and two fluorine atoms. This environment is highly deshielded. The signal for a similar -CHF- group has been noted at 6.05 ppm.[8]

-

Integration: 1H.

-

Multiplicity: Triplet of Triplets (tt). This complex splitting pattern arises from coupling to two sets of non-equivalent fluorine atoms (¹⁹F, I=½).

-

Geminal Coupling (²J_HF_): The proton is split into a triplet by the two adjacent fluorine atoms on the same carbon (Cβ).

-

Vicinal Coupling (³J_HF_): Each peak of that triplet is further split into a smaller triplet by the two fluorine atoms on the neighboring carbon (Cα).

-

Signals C, D, E, F: Aromatic Protons (-C₆H₄-)

The chemical shifts of the four aromatic protons are dictated by their position relative to the two electron-withdrawing substituents. Protons ortho and para to these groups are shifted further downfield than those in meta positions.[9][10]

-

Signal C (H-2): Predicted Chemical Shift (δ): ~8.2 ppm. This proton is ortho to the strongly deshielding -COOH group and meta to the -OCHF₂CF₂ group. It is expected to be the most downfield of the aromatic signals. It will be coupled to H-4 (meta) and H-6 (para). The para coupling is often unresolved, so it will likely appear as a narrow multiplet or a doublet with a small meta coupling constant.

-

Signal F (H-6): Predicted Chemical Shift (δ): ~8.0 ppm. This proton is also ortho to the -COOH group and will be strongly deshielded. It is coupled to H-5 (ortho) and will appear as a doublet of doublets (dd) or a triplet if the coupling to H-4 (meta) is resolved.

-

Signal D (H-4): Predicted Chemical Shift (δ): ~7.8 ppm. Positioned ortho to the -OCHF₂CF₂ group and para to the -COOH group, this proton is also significantly deshielded. It is coupled to H-5 (ortho) and H-2 (meta), and will likely appear as a doublet of doublets (dd).

-

Signal E (H-5): Predicted Chemical Shift (δ): ~7.6 ppm. Being meta to both substituents, this proton is the least deshielded of the aromatic protons and will appear at the most upfield position in the aromatic region. It is coupled to H-4 (ortho) and H-6 (ortho), and should appear as a triplet (t), assuming the ortho coupling constants (³J_HH_) are similar.[11]

Summary of Predicted Spectral Data

| Signal Label | Proton Environment | Predicted δ (ppm) | Integration | Predicted Multiplicity | Coupling Constants (J) in Hz |

| A | -COOH | 10.0 - 13.0 | 1H | Broad Singlet (s) | N/A |

| B | -OCF₂CF₂H | 5.9 - 6.5 | 1H | Triplet of Triplets (tt) | ²J_HF_ (large), ³J_HF_ (small) |

| C | Aromatic H-2 | ~8.2 | 1H | Multiplet (m) or Doublet (d) | ⁴J_HH_ (meta) ≈ 1-3 |

| F | Aromatic H-6 | ~8.0 | 1H | Doublet of Doublets (dd) | ³J_HH_ (ortho) ≈ 7-10; ⁴J_HH_ (meta) ≈ 1-3 |

| D | Aromatic H-4 | ~7.8 | 1H | Doublet of Doublets (dd) | ³J_HH_ (ortho) ≈ 7-10; ⁴J_HH_ (meta) ≈ 1-3 |

| E | Aromatic H-5 | ~7.6 | 1H | Triplet (t) | ³J_HH_ (ortho) ≈ 7-10 |

Section 3: Experimental Protocol for ¹H NMR Spectrum Acquisition

To validate the predicted spectrum, a standardized experimental procedure is essential. The following protocol ensures high-quality, reproducible data.

Step-by-Step Methodology

-

Sample Preparation: a. Accurately weigh approximately 5-10 mg of this compound. b. Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The use of a deuterated solvent is critical to avoid large solvent signals that would obscure the analyte's peaks.[11] c. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the reference point for the chemical shift scale.[12] d. Cap the NMR tube and invert several times to ensure the solution is homogeneous.

-

Instrument Setup and Data Acquisition: a. Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Higher field strengths provide better signal dispersion and resolution.[13] b. Perform standard tuning and matching of the probe for the ¹H nucleus. c. Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. d. Set acquisition parameters: typically a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. e. Acquire a sufficient number of scans (e.g., 8 to 16) to achieve a good signal-to-noise ratio.

-

Data Processing: a. Apply a Fourier transform to the acquired Free Induction Decay (FID) to convert the time-domain data into the frequency-domain spectrum. b. Carefully phase the spectrum to ensure all peaks are in pure absorption mode. c. Apply a baseline correction to obtain a flat baseline. d. Integrate all signals to determine the relative ratios of the protons. e. Calibrate the spectrum by setting the TMS peak to 0.0 ppm.

Experimental Workflow Diagram

Caption: Standard workflow for ¹H NMR analysis.

Section 4: Trustworthiness Through Self-Validation

-

Integration Consistency: The relative areas under the six predicted signals must conform to a 1:1:1:1:1:1 ratio, directly corresponding to the single proton responsible for each peak.

-

Coupling Constant (J) Reciprocity: Spin-spin coupling is a reciprocal interaction. For example, the ortho-coupling constant (³J_HH_) measured in the signal for H-5 must be identical to the coupling constant observed in the signals for its coupling partners, H-4 and H-6.[13] This "J-connectivity" confirms which protons are adjacent in the molecule.

-

Multiplicity Corroboration: The splitting pattern of each signal must obey the n+1 rule (for simple cases) and be consistent with the number of neighboring protons. The predicted triplet for H-5 is only possible if it has two ortho-neighbors, confirming its position between H-4 and H-6.

When all these conditions are met, the spectral interpretation is internally validated, providing a high degree of confidence in the assigned structure.

Conclusion

The ¹H NMR spectrum of this compound is predicted to be complex yet highly informative, with six distinct signals reflecting the molecule's low symmetry and the strong electronic effects of its substituents. The characteristic downfield signals of the carboxylic acid and tetrafluoroethoxy protons, combined with a well-resolved pattern of four unique aromatic protons, provide a definitive fingerprint for structural confirmation. By following a rigorous experimental protocol and applying the principles of self-validating interpretation, researchers can confidently use ¹H NMR to characterize this and other complex aromatic compounds with high fidelity.

References

- NMR and Mass Spectroscopy of Carboxylic Acids. JoVE.

- Explain the principles and applic

- Chemical Shift in 1H NMR. Chemistry LibreTexts.

- 1H NMR Spectroscopy. Slideshare.

- NMR Coupling Constants.

- 1H NMR Spectroscopy: Principles and Applic

- 1H proton nmr spectrum of benzoic acid. Doc Brown's Chemistry.

- 1H–1H Coupling in Proton NMR. ACD/Labs.

- Coupling Constants Identify Coupled Protons. Chemistry LibreTexts.

- Chemical shifts. UCL.

- Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-

- Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts.

- NMR Spectroscopy. BYJU'S.

- ¹H NMR Spectra and Interpret

- Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?

- Benzoic Acid ¹H NMR Spectrum.

- The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs.

- Spectroscopy of Arom

- NMR spectroscopy of products based on tetrafluoroethylene oxide. Fluorine notes.

Sources

- 1. byjus.com [byjus.com]

- 2. popai.pro [popai.pro]

- 3. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]

- 8. Volume # 5(132), September - October 2020 — "NMR spectroscopy of products based on tetrafluoroethylene oxide" [notes.fluorine1.ru]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzoic acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. acdlabs.com [acdlabs.com]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the ¹³C NMR Analysis of 3-(1,1,2,2-Tetrafluoroethoxy)benzoic Acid

Abstract

This technical guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 3-(1,1,2,2-tetrafluoroethoxy)benzoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is crafted for researchers, scientists, and drug development professionals, offering not just procedural steps but the underlying scientific rationale. We will delve into the theoretical principles governing the ¹³C NMR spectrum of this fluorinated compound, predict chemical shifts and coupling constants, present a robust experimental protocol, and interpret the resulting spectral data. The guide is designed to be a self-validating system, grounded in authoritative references to ensure scientific integrity and practical utility in the laboratory.

Introduction: The Structural Significance of Fluorinated Benzoic Acids

This compound belongs to a class of compounds that are pivotal in modern drug discovery and materials science. The incorporation of fluorine atoms into organic molecules can dramatically alter their physicochemical properties, including metabolic stability, lipophilicity, and binding affinity. The 1,1,2,2-tetrafluoroethoxy group (-OCH₂CF₃) is a particularly interesting moiety, imparting unique electronic and conformational effects.

¹³C NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules, providing a detailed map of the carbon framework.[1][2] For fluorinated compounds, ¹³C NMR is especially powerful due to the presence of carbon-fluorine (C-F) spin-spin coupling, which provides a wealth of structural information through the number of bonds separating the coupled nuclei.[3][4] This guide will systematically dissect the ¹³C NMR spectrum of this compound, enabling unambiguous characterization.

Predicting the ¹³C NMR Spectrum: Chemical Shifts and C-F Coupling

The ¹³C NMR spectrum of this compound is predicted to exhibit nine distinct signals, corresponding to the nine unique carbon atoms in the molecule. The chemical shifts (δ) are influenced by the electronegativity of substituents and resonance effects, while the multiplicities of the signals for the tetrafluoroethoxy group will be dictated by C-F coupling. Aromatic carbons also exhibit long-range C-F coupling.[5]

The Aromatic Region (110-170 ppm)

The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing carboxylic acid group and the electron-donating, yet inductively withdrawing, tetrafluoroethoxy group. Aromatic carbons typically resonate between 120-150 ppm.[6]

-

C1 (ipso-COOH): This carbon, directly attached to the carboxylic acid, is expected to be deshielded and appear around 131-134 ppm. For comparison, the ipso-carbon in 3-ethoxybenzoic acid is predicted to be around 131 ppm.[7]

-

C3 (ipso-O): The carbon bearing the tetrafluoroethoxy group will be significantly deshielded due to the electronegativity of the oxygen atom, likely appearing in the range of 158-160 ppm.[7]

-

C2, C4, C5, C6: The remaining aromatic protons will have distinct chemical shifts due to the asymmetrical substitution pattern.[6][8] We can predict their approximate positions based on substituent effects. The electron-withdrawing nature of the substituents will generally shift these carbons downfield compared to benzene (128.5 ppm).

The Carboxylic Acid Carbon (~165-175 ppm)

The carbonyl carbon of the carboxylic acid is highly deshielded due to the two electronegative oxygen atoms and will appear significantly downfield. In benzoic acid itself, this carbon appears around 172.8 ppm.[9] A similar range of 167-174 ppm is observed for other benzoic acid derivatives.[10]

The Tetrafluoroethoxy Group

This is the most structurally informative region due to the pronounced C-F coupling.

-

-O-CF₂-CF₂H: The two carbons of the tetrafluoroethoxy group will be split by the attached fluorine atoms.

-

-O-CF₂-: This carbon will appear as a triplet due to coupling with the two adjacent fluorine atoms (¹JCF). The chemical shift will be significantly downfield due to the attached oxygen and two fluorines.

-

-CF₂H: This carbon will appear as a triplet of doublets (or a doublet of triplets) due to coupling with the two geminal fluorines (¹JCF) and the single terminal proton (¹JCH). It will also be significantly downfield.

-

Table 1: Predicted ¹³C NMR Chemical Shifts and Coupling Constants for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| C=O | 167 - 175 | Singlet | - |

| C3 | 158 - 160 | Triplet (small) | ⁴JCF ≈ 2-4 Hz |

| C1 | 131 - 134 | Singlet | - |

| Aromatic CH | 115 - 135 | Multiplets with small C-F couplings | ⁿJCF ≈ 1-9 Hz[5][11] |

| -O-C F₂- | 120 - 130 | Triplet | ¹JCF ≈ 240-260 Hz |

| -C F₂H | 110 - 120 | Triplet of Doublets | ¹JCF ≈ 240-260 Hz, ¹JCH ≈ 150-170 Hz |

Note: These are predicted values and may vary based on the solvent and experimental conditions. Data is inferred from related compounds and general principles of NMR spectroscopy.

Experimental Protocol: Acquiring High-Quality ¹³C NMR Data

The following protocol is designed to yield a high-resolution ¹³C NMR spectrum of this compound.

Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve a wide range of organic compounds, including carboxylic acids. Deuterated chloroform (CDCl₃) can also be used.[7]

-

Concentration: Prepare a solution of approximately 10-20 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.0 ppm).

NMR Instrument Parameters

The following parameters are recommended for a standard 400 MHz NMR spectrometer.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 | A standard 30-degree pulse experiment for quantitative ¹³C NMR. |

| Acquisition Time (AQ) | 1.0 - 2.0 s | Sufficient time to allow for the decay of the FID, ensuring good resolution. |

| Relaxation Delay (D1) | 2.0 - 5.0 s | Allows for full relaxation of the carbon nuclei, particularly quaternary carbons, for more accurate integration. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a sufficient number of scans is required to achieve a good signal-to-noise ratio. |

| Spectral Width (SW) | 250 ppm (0-250 ppm) | A wide spectral width is necessary to encompass all carbon signals, from the aliphatic to the carbonyl region. |

| Decoupling | Proton broadband decoupling | Simplifies the spectrum by removing C-H couplings, resulting in single peaks for each carbon (unless coupled to fluorine).[12] |

Data Interpretation and Structural Verification

A systematic approach to interpreting the acquired ¹³C NMR spectrum is crucial for accurate structural assignment.

Workflow for Spectral Analysis

Caption: Workflow for ¹³C NMR analysis of this compound.

Key Spectral Features for Confirmation

-

Peak Count: The presence of nine distinct signals confirms the number of unique carbon environments.

-

Chemical Shift Regions:

-

A downfield signal between 165-175 ppm is characteristic of the carboxylic acid carbon.

-

Signals in the 110-160 ppm range correspond to the aromatic and highly fluorinated carbons.

-

-

C-F Coupling Patterns: The observation of large one-bond C-F coupling constants (¹JCF) and smaller long-range couplings (ⁿJCF) is definitive proof of the tetrafluoroethoxy group and its position on the aromatic ring. The characteristic triplet and triplet of doublets for the -CF₂- carbons are key identifiers.

Advanced NMR Techniques for Deeper Insight

For complex molecules or to resolve ambiguities, advanced NMR experiments can be employed.

-

DEPT (Distortionless Enhancement by Polarization Transfer): This experiment differentiates between CH, CH₂, and CH₃ groups, which can aid in assigning the aromatic signals.

-

HSQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates carbon atoms with their directly attached protons, providing unambiguous C-H assignments.[2]

-